7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many bioactive molecules. The presence of ethoxyphenyl, phenyl, and trimethoxyphenyl groups enhances its chemical properties, making it a valuable candidate for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl, phenyl, and trimethoxyphenyl groups through various coupling reactions. Key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethoxyphenyl, phenyl, and trimethoxyphenyl groups are introduced using Suzuki or Heck coupling reactions, often catalyzed by palladium complexes.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it useful in elucidating mechanisms of action.
Medicine
Medically, this compound has shown potential in the development of new drugs. Its structural features allow it to bind to various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and anti-microbial therapies.
Industry
In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine: Shares similar structural features but differs in the position of the substituents.
Colchicine: Contains the trimethoxyphenyl group and is known for its anti-gout properties.
Combretastatin: Another compound with the trimethoxyphenyl group, known for its anti-cancer activity.
Uniqueness
What sets 7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile compound in scientific research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C29H28N4O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H28N4O4/c1-5-37-22-13-11-21(12-14-22)33-17-23(19-9-7-6-8-10-19)26-28(30-18-31-29(26)33)32-20-15-24(34-2)27(36-4)25(16-20)35-3/h6-18H,5H2,1-4H3,(H,30,31,32) |
InChI Key |
CFMGMCUHIORYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.